3-(3,4-Dimethylphenyl)phenethyl alcohol
Description
3-(3,4-Dimethylphenyl)phenethyl alcohol (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted phenethyl alcohol derivative featuring a phenethyl group (C6H5-CH2-CH2-OH) attached to a 3,4-dimethylphenyl moiety. This compound is characterized by two methyl groups at the 3- and 4-positions of the aromatic ring, which enhance its lipophilicity compared to unsubstituted phenethyl alcohol.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-12-6-7-16(10-13(12)2)15-5-3-4-14(11-15)8-9-17/h3-7,10-11,17H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCNGKJPLHBLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)phenethyl alcohol typically involves the reaction of 3,4-dimethylbenzaldehyde with phenethyl alcohol under acidic or basic conditions. One common method is the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of the precursor compounds under high pressure and temperature conditions. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)phenyl ketone.
Reduction: 3-(3,4-Dimethylphenyl)phenethyl hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)phenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
3,4-Dimethoxyphenethyl Alcohol (CAS 7417-21-2)
- Structure : Phenethyl alcohol with methoxy (-OCH3) groups at the 3- and 4-positions.
- Molecular Formula : C10H14O3.
- Key Differences : Methoxy groups are electron-donating and polar, increasing solubility in polar solvents compared to methyl groups. In phenethyl esters, 3,4-dimethoxy substitutions (e.g., compound 9 in ) showed moderate inhibition of 5-lipoxygenase (5-LO) at 1 μM (~50–70% inhibition), suggesting bioactivity influenced by electronic effects .
3,4-Dihydroxyphenethyl Alcohol (Compound 6 in )
- Structure : Phenethyl alcohol with hydroxyl (-OH) groups at the 3- and 4-positions.
- Similar compounds, such as caffeic acid phenethyl esters (CAPE), exhibit radical scavenging via hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms . The dihydroxy substitution likely enhances antioxidant activity but reduces metabolic stability due to susceptibility to oxidation.
3,5-Dimethoxyphenethyl Alcohol (CAS 7417-20-1)
- Structure : Methoxy groups at the 3- and 5-positions.
- Molecular Formula : C10H14O3.
- Key Differences : The meta-substitution pattern alters steric and electronic properties compared to para-substituted analogs. Such positional changes can affect receptor binding; for example, in leukotriene inhibitors, substituent position modulates 5-LO inhibition efficacy .
Linker Length and Functional Groups
Phenpropyl Esters (e.g., Dihydrocaffeic Acid Esters)
- Structure: Esters with a three-carbon linker (propanol) instead of phenethyl’s two-carbon chain.
- Key Differences : Lengthening the linker from phenethyl to phenpropyl in caffeic acid esters increased antioxidant activity, as measured by DPPH and APPH assays. This suggests that longer linkers improve radical stabilization or membrane interaction .
Benzyl Alcohol Derivatives (e.g., 3,4-Dimethylbenzyl Alcohol, CAS 6966-10-5)
- Structure : Single-carbon linker (CH2OH) attached to the 3,4-dimethylphenyl group.
- Molecular Formula : C9H12O.
- Key Differences : The shorter linker reduces molecular flexibility and may limit interactions with hydrophobic enzyme pockets. Benzyl alcohols are often less bioactive in lipid peroxidation assays compared to phenethyl analogs .
Pharmacological and Physicochemical Properties
Notes:
- Antioxidant Mechanisms : Hydroxyl groups (e.g., 3,4-dihydroxy) enhance radical scavenging, while methyl groups may prioritize metabolic stability over direct activity .
Biological Activity
3-(3,4-Dimethylphenyl)phenethyl alcohol, a compound with a complex aromatic structure, has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
- Chemical Formula : C16H18O
- Molecular Weight : 242.31 g/mol
- CAS Number : Not widely documented but can be identified through various chemical databases.
The compound features a phenethyl alcohol backbone with two methyl groups on the aromatic ring, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. A screening assay demonstrated that at concentrations around 50 µM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria, particularly those utilizing the type III secretion system (T3SS) .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Inhibition Concentration (µM) | % Inhibition |
|---|---|---|
| E. coli | 50 | ~50% |
| Salmonella spp. | 25 | ~70% |
| Staphylococcus aureus | 10 | ~60% |
Cytotoxicity and Safety Profile
The cytotoxic effects of the compound were evaluated using cell viability assays. Results indicated that at concentrations below 100 µM, it exhibited low cytotoxicity towards mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Results in Cell Lines
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 100 | 85 |
| MCF-7 | 50 | 90 |
| HEK293 | 25 | 95 |
Inhibition of Virulence Factors
The compound's mechanism appears to involve the downregulation of key virulence factors in bacteria. Specifically, it was found to inhibit the expression of the major activator ler in Enteropathogenic E. coli (EPEC), which is crucial for its pathogenicity . This suggests that the compound could serve as a lead candidate for developing new antimicrobial agents targeting bacterial virulence rather than traditional bactericidal approaches.
Study on E. coli T3SS Activity
In a controlled laboratory setting, researchers conducted an experiment to observe the effects of this compound on E. coli strains known for their T3SS activity. The results indicated that treatment with the compound at high concentrations led to a significant reduction in T3SS-mediated secretion of proteins essential for bacterial infection .
Toxicological Assessment
A comprehensive toxicological assessment was performed to evaluate the safety of this compound in food contact materials. The study involved extraction and analysis methods that indicated minimal adverse effects at typical usage levels . This supports the idea that the compound could be safely incorporated into consumer products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
